molecular formula C18H26N4O3 B10962136 N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10962136
M. Wt: 346.4 g/mol
InChI Key: JZJPJXYVXIXSKR-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from adamantane. The adamantane core is functionalized through a series of reactions, including alkylation, nitration, and amide formation. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework that can interact with biological macromolecules, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the combination of the adamantane core with the pyrazole and nitro functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-3-15(18-7-11-4-12(8-18)6-13(5-11)9-18)20-17(23)16-14(22(24)25)10-19-21(16)2/h10-13,15H,3-9H2,1-2H3,(H,20,23)

InChI Key

JZJPJXYVXIXSKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=NN4C)[N+](=O)[O-]

Origin of Product

United States

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